4-Fluoro-3-methoxy-2-nitrobenzonitrile

Catalog No.
S726617
CAS No.
887202-43-9
M.F
C8H5FN2O3
M. Wt
196.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methoxy-2-nitrobenzonitrile

CAS Number

887202-43-9

Product Name

4-Fluoro-3-methoxy-2-nitrobenzonitrile

IUPAC Name

4-fluoro-3-methoxy-2-nitrobenzonitrile

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

InChI

InChI=1S/C8H5FN2O3/c1-14-8-6(9)3-2-5(4-10)7(8)11(12)13/h2-3H,1H3

InChI Key

VBAZEMZFBODSSC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)F

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)F

4-Fluoro-3-methoxy-2-nitrobenzonitrile is an organic compound characterized by its unique arrangement of functional groups, including a fluorine atom, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring. Its molecular formula is C8H6FN2O3C_8H_6FN_2O_3, and it has a molecular weight of approximately 196.14 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to the reactivity imparted by its functional groups.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction leads to the formation of 4-fluoro-3-methoxy-2-aminobenzonitrile.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol, yielding 4-methoxy-3-substituted-2-nitrobenzonitriles.
  • Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, resulting in 4-fluoro-3-nitrobenzoic acid.

These reactions highlight the compound's versatility and potential for further chemical transformations.

Research into the biological activity of 4-fluoro-3-methoxy-2-nitrobenzonitrile indicates its potential as an antimicrobial and anticancer agent. The presence of the nitro group allows for reduction to reactive intermediates that may interact with cellular components, leading to biological effects. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines.

The synthesis of 4-fluoro-3-methoxy-2-nitrobenzonitrile can be achieved through several methods:

  • Nitration: A common approach involves the nitration of 4-fluoro-3-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the exothermic nature of the reaction.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems facilitate precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
  • Purification: After synthesis, purification methods such as recrystallization are typically used to obtain the final product in pure form.

4-Fluoro-3-methoxy-2-nitrobenzonitrile has various applications across multiple domains:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Industry: It is utilized in producing specialty chemicals and materials, including dyes and pigments.

The interaction studies of 4-fluoro-3-methoxy-2-nitrobenzonitrile focus on its binding affinity with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions that influence the compound's reactivity and binding properties.

Several compounds share structural similarities with 4-fluoro-3-methoxy-2-nitrobenzonitrile. A comparison highlights its unique features:

Compound NameKey Functional GroupsUnique Features
4-Fluoro-5-methoxy-2-nitrobenzonitrileFluorine, methoxy, nitroDifferent arrangement leading to distinct reactivity
4-Hydroxy-3-methoxy-2-nitrobenzonitrileHydroxyl, methoxy, nitroPresence of hydroxyl group enhances reactivity
4-Fluoro-5-methoxy-2-aminobenzonitrileFluorine, methoxy, aminoAmino group provides different chemical properties
4-Fluoro-5-methoxy-2-nitrobenzoic acidFluorine, methoxy, carboxylic acidCarboxylic acid functionality alters solubility

XLogP3

1.5

Wikipedia

4-fluoro-3-methoxy-2-nitrobenzonitrile

Dates

Last modified: 08-15-2023

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